1,4-二甲氧基萘-2-溴

描述

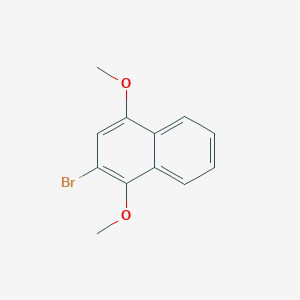

2-Bromo-1,4-dimethoxynaphthalene, also known as 2-Bromo-1,4-dimethoxynaphthalene, is a useful research compound. Its molecular formula is C12H11BrO2 and its molecular weight is 267.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Bromo-1,4-dimethoxynaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1,4-dimethoxynaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成

1,4-二甲氧基萘-2-溴: 是一种用途广泛的有机合成中间体。 它由于其反应性溴原子,可以进行进一步的化学转化,因此特别适合作为合成复杂分子的前体 . 例如,它已被用于合成血浆磷脂,血浆磷脂在生物学研究和潜在的医疗应用中具有重要意义 .

药物发现

在药物研究中,1,4-二甲氧基萘-2-溴已被用于开发抗肿瘤药物。 它被用作构建块,用于创建萘醌-呋喃-氰基丙烯酰基杂化物,这些杂化物对癌细胞系表现出有希望的抗增殖活性 .

分析化学

该化合物的衍生物用于分析化学研究分子内氢键。 溴化萘的结构允许探索空间效应和电子效应,这对理解分子间相互作用至关重要 .

生物化学研究

1,4-二甲氧基萘-2-溴: 在生物化学研究中发挥作用,特别是在糖基化过程的研究中。 它已被用于研究氧化萘酚的C-糖基化,这与抗生素如麦德霉素的合成有关 .

材料科学

在材料科学中,该化合物因其适合各种应用的性质而被使用,例如有机合成和新材料的开发.

工业应用

在工业环境中,1,4-二甲氧基萘-2-溴用于合成其他化学物质。 它的反应性使其成为生产各种工业化合物的重要组成部分 .

药物研究

该化合物除了其抗肿瘤应用外,在药物研究中也很重要。 它被用于合成具有潜在治疗益处的化合物,为开发新的药物和治疗方法做出贡献.

安全和危害

The safety data sheet for a similar compound, “1-Bromo-2,2-dimethoxypropane”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

属性

IUPAC Name |

2-bromo-1,4-dimethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO2/c1-14-11-7-10(13)12(15-2)9-6-4-3-5-8(9)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDFWADTRPHTIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=CC=CC=C21)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472484 | |

| Record name | 2-bromo-1,4-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64648-81-3 | |

| Record name | 2-bromo-1,4-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 2-Bromo-1,4-dimethoxynaphthalene in organic synthesis?

A1: 2-Bromo-1,4-dimethoxynaphthalene serves as a precursor for generating the reactive intermediate, 1,4-Dimethoxy-2,3-didehydronaphthalene, via dehydrobromination. [] This reactive intermediate, often referred to as an aryne, can be trapped by various dienophiles like furan or 2-methylfuran in Diels-Alder reactions. This approach allows the synthesis of complex polycyclic compounds, particularly those containing the naphtho[2,3-c]furan core structure. [, ]

Q2: Can you provide an example of how 2-Bromo-1,4-dimethoxynaphthalene has been utilized to synthesize a specific target molecule?

A2: Researchers have successfully employed 2-Bromo-1,4-dimethoxynaphthalene in the synthesis of Naphtho[2,3-c]furan-4,9-dione. [] This involved reacting the generated 1,4-Dimethoxy-2,3-didehydronaphthalene with furan, followed by subsequent chemical transformations to yield the desired Naphtho[2,3-c]furan-4,9-dione. This approach highlights the utility of 2-Bromo-1,4-dimethoxynaphthalene in constructing specific polycyclic frameworks. []

Q3: Apart from furan derivatives, have other reagents been explored in reactions with 2-Bromo-1,4-dimethoxynaphthalene under aryne-forming conditions?

A3: Yes, research has investigated the reaction of 2-Bromo-1,4-dimethoxynaphthalene with nitriles under aryne-forming conditions. [] This exploration aimed to understand the reactivity profile of the generated aryne intermediate and its potential for forming diverse chemical structures beyond those accessible through Diels-Alder reactions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(Benzoylsulfanyl)propanoyl]glycine](/img/structure/B104375.png)

![2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one](/img/structure/B104394.png)

![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)-](/img/structure/B104395.png)